molecular formula C21H17N3O3S B2953560 2-(naphthalen-1-ylsulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034413-44-8

2-(naphthalen-1-ylsulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one

Cat. No. B2953560
CAS RN: 2034413-44-8
M. Wt: 391.45
InChI Key: PSKHOVJKIUMHEI-UHFFFAOYSA-N
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Description

The compound “2-(naphthalen-1-ylsulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one” is a chemical compound that has been studied for its potential applications . It has been found to have significant herbicidal activity, effectively controlling certain types of weeds . Additionally, certain substitutions on the compound have been found to lead to the in vitro inhibition of HMG-CoA reductase, and simultaneously the diminution of the serum levels of glucose, triglycerides, and cholesterol in a diet-induced in vivo model .


Synthesis Analysis

The synthesis of this compound has been studied, with one particular variant, referred to as “2h”, found to be a potential candidate herbicide with higher activity than the lead compound II7 .


Molecular Structure Analysis

The molecular structure of this compound plays a significant role in its properties and potential applications. For instance, it has been found that substitution on position 5, incorporation of 3,4-dimethoxyphenyl substituents, and having a free carboxylic acid group can lead to significant biological effects .

Scientific Research Applications

Magnetic Anisotropy in Cobalt(II) Complexes

This compound has been studied for its role in affecting the magnetic anisotropy of cobalt(II) complexes. The sulfonamide group in the compound contributes to the variation in coordination geometry, which in turn influences the magnetic properties . This is particularly relevant in the development of high-density magnetic storage materials and spintronic devices.

Inhibition of Aldo-Keto Reductase AKR1C3

The compound has shown potential as a highly potent and selective inhibitor of the enzyme aldo-keto reductase AKR1C3 . This enzyme is a target of interest in the treatment of hormone-dependent cancers such as breast and prostate cancer, making this compound significant in medicinal chemistry.

Anti-Fibrotic Activities

Research has indicated that derivatives of this compound exhibit anti-fibrotic activities . This is crucial for the treatment of fibrotic diseases, such as idiopathic pulmonary fibrosis, where the proliferation of fibrous connective tissue leads to the thickening and scarring of tissue.

Future Directions

The future directions for research on this compound could include further exploration of its potential uses, such as its application as a herbicide and its role in inhibiting HMG-CoA reductase . Additionally, more detailed studies on its physical and chemical properties, as well as its safety profile, would be beneficial.

properties

IUPAC Name

5-naphthalen-1-ylsulfonyl-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3S/c25-21-17-14-23(13-11-18(17)22-20-10-3-4-12-24(20)21)28(26,27)19-9-5-7-15-6-1-2-8-16(15)19/h1-10,12H,11,13-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSKHOVJKIUMHEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C3C=CC=CN3C2=O)S(=O)(=O)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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